molecular formula C12H12F6N2O2S2 B6288794 S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine CAS No. 134249-42-6

S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine

Cat. No.: B6288794
CAS No.: 134249-42-6
M. Wt: 394.4 g/mol
InChI Key: BUEXXKSTYGQKEX-UHFFFAOYSA-N
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Description

S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine is a complex organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a sulfonyl sulfimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine typically involves the reaction of 4-(1-pyrrolidinyl)phenyl trifluoromethyl sulfone with appropriate reagents under controlled conditions. One common method involves the use of visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction is carried out under photoredox catalyst-free conditions, utilizing visible light to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the trifluoromethyl and sulfonyl groups.

    Oxidation and Reduction: The presence of the sulfonyl group allows for potential oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, S-trifluoromethylation of thiophenols results in the formation of S-trifluoromethylated thiophenols .

Scientific Research Applications

S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine involves its interaction with molecular targets through its functional groups. The trifluoromethyl and sulfonyl groups can participate in various binding interactions with biological molecules, potentially affecting pathways involved in disease processes. The pyrrolidine ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the trifluoromethyl sulfonyl sulfimine moiety sets it apart from other compounds with similar individual features.

Properties

IUPAC Name

(NE)-1,1,1-trifluoro-N-[(4-pyrrolidin-1-ylphenyl)-(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O2S2/c13-11(14,15)23(19-24(21,22)12(16,17)18)10-5-3-9(4-6-10)20-7-1-2-8-20/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEXXKSTYGQKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S(=NS(=O)(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/S(=N\S(=O)(=O)C(F)(F)F)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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